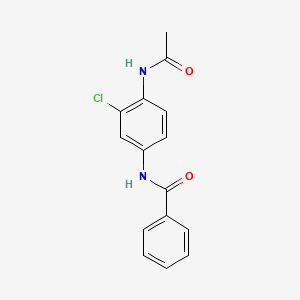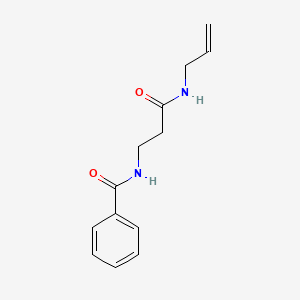
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1-methylpyrrol-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1-methylpyrrol-2-yl)methanone, also known as MQM, is a chemical compound that has been widely studied for its various scientific research applications. MQM is a synthetic compound that was first synthesized in the early 2000s and has since been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential future directions for research.
Mechanism of Action
The exact mechanism of action of (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1-methylpyrrol-2-yl)methanone is not fully understood, but it is believed to act through the inhibition of certain enzymes and receptors in the body. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain, as well as the activity of certain receptors in the brain that are involved in pain perception.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in the body. It has been shown to have anti-inflammatory properties, as well as analgesic and anti-cancer effects. This compound has also been found to have a neuroprotective effect, meaning it may help protect the brain from damage caused by various factors such as oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1-methylpyrrol-2-yl)methanone in lab experiments is its synthetic nature, which allows for precise control over the chemical structure and purity of the compound. However, one limitation of using this compound in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental conditions.
Future Directions
There are several potential future directions for research on (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1-methylpyrrol-2-yl)methanone. One area of interest is its potential as a cancer treatment, as it has been found to have anti-cancer effects in various studies. Another area of interest is its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis, due to its anti-inflammatory properties. Additionally, further research could be done to better understand the exact mechanism of action of this compound and its potential applications in various fields of medicine and science.
Synthesis Methods
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1-methylpyrrol-2-yl)methanone can be synthesized through a multi-step process that involves the reaction of 2-acetyl-1-methylpyrrole with 2-aminoacetophenone in the presence of a reducing agent such as sodium borohydride. The resulting product is then subjected to a series of reactions that ultimately lead to the formation of this compound.
Scientific Research Applications
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1-methylpyrrol-2-yl)methanone has been used in various scientific research applications, including studies on the central nervous system, cancer, and inflammation. In one study, this compound was found to have a significant inhibitory effect on the growth of cancer cells, suggesting its potential as a cancer treatment. In another study, this compound was found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1-methylpyrrol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-12-7-8-14-13(11-12)5-3-10-18(14)16(19)15-6-4-9-17(15)2/h4,6-9,11H,3,5,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMKCNAONVDTGJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7471228.png)
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B7471240.png)



![4-[2-[[5-(Trifluoromethyl)pyridin-2-yl]amino]ethyl]benzenesulfonamide](/img/structure/B7471270.png)

![1-Chloro-3-fluoro-2-[(4-iodophenoxy)methyl]benzene](/img/structure/B7471284.png)
![1-[4-(1,3-Benzoxazol-2-ylamino)piperidin-1-yl]ethanone](/img/structure/B7471288.png)
![N-[3-(cyclopropylmethoxy)propyl]benzenesulfonamide](/img/structure/B7471307.png)


![2-[(2-Bromophenyl)methyl-methylamino]acetamide](/img/structure/B7471319.png)